molecular formula C15H17N3O B2768994 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine CAS No. 2176070-08-7

2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2768994
CAS No.: 2176070-08-7
M. Wt: 255.321
InChI Key: OTBCMQBOUIHTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine ( 2176070-08-7) is an organic compound with the molecular formula C15H17N3O and a molecular weight of 255.31 g/mol . This amine-substituted indane derivative features a 4,6-dimethylpyrimidinyl ether moiety, a structural motif found in compounds investigated for their potential biological activity . The molecular structure is defined by the SMILES code C1(N)C2=C(C=CC=C2)CC1OC1=NC(C)=CC(C)=N1 . Compounds containing similar amino-heterocyclic structures have been the subject of patents for their potential as inhibitors of phosphodiesterase enzymes (PDE9) . Research into such inhibitors is a significant area of interest for the potential treatment of neurodegenerative diseases and cognitive disorders, including Alzheimer's disease . The presence of both the 2,3-dihydro-1H-inden-1-amine scaffold, a structure related to rasagiline which is a known anti-Parkinson's agent, and the dimethylpyrimidine group makes this molecule a valuable building block in medicinal chemistry research . It serves as a key intermediate for the synthesis and discovery of novel bioactive molecules, particularly in central nervous system (CNS) drug discovery programs. This product is intended for research purposes and laboratory use only. It is not for human or veterinary or diagnostic use.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)oxy-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-9-7-10(2)18-15(17-9)19-13-8-11-5-3-4-6-12(11)14(13)16/h3-7,13-14H,8,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBCMQBOUIHTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CC3=CC=CC=C3C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 4,6-dimethylpyrimidine with an appropriate indene derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents such as bromoethane in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Ambrisentan (ETA Receptor Antagonist)

  • Structure: (2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid.
  • Key Differences: Ambrisentan replaces the dihydroinden-1-amine core with a diphenylpropanoic acid backbone. The pyrimidinyloxy group is retained but linked to a chiral carbon, enabling ETA receptor selectivity.
  • Properties :
    • Solubility : BCS class II (low water solubility) .
    • Application : Approved for pulmonary arterial hypertension due to ETA antagonism .
Parameter 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine Ambrisentan
Core Structure Dihydroinden-1-amine Diphenylpropanoic acid
Pyrimidine Substitution Oxy-linked Oxy-linked
Pharmacological Target Not explicitly reported ETA receptor
Solubility Likely low (inferred from Ambrisentan) BCS Class II

Spirocyclic and Indenamine Derivatives

  • Example : (S)-N-(2-((R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)-2,3-dihydro-1H-inden-1-amine (Compound 11 in ).
  • Application : Evaluated as a μ-opioid receptor agonist with biased G protein signaling .
Parameter Target Compound Compound 11
Core Structure Dihydroinden-1-amine Dihydroinden-1-amine
Key Substituents 4,6-Dimethylpyrimidin-2-yloxy Spirodecan-pyridine system
Biological Activity Not reported μ-opioid receptor agonism

Substituent Effects on Physicochemical Properties

Thio vs. Oxy Linkages

  • Thio Analog: 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide (Compound 33 in ). Key Difference: Sulfur replaces oxygen in the pyrimidine linkage, altering electronic properties and lipophilicity.
Parameter Target Compound Compound 33
Linkage Type Oxy Thio
Core Functionality Indenamine Thiazole-acetamide
Therapeutic Area Undefined Epigenetics (Sirt2/HDAC6)

Molecular Weight and Solubility Trends

  • Target Compound : Molecular weight ~285.3 g/mol (calculated).
  • Analog : 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride ().
    • Molecular Weight : ~237.7 g/mol.
    • Solubility : Likely higher due to methoxy groups and hydrochloride salt .
Compound Molecular Weight (g/mol) Solubility Profile
Target Compound ~285.3 Likely low (neutral)
5,6-Dimethoxy analog ~237.7 Improved (hydrochloride)

Research Implications and Gaps

  • Structural Versatility : The dihydroinden-1-amine scaffold allows diverse substitutions (e.g., pyrimidine, spirocycles, thioethers), enabling tailored interactions with biological targets .
  • Unanswered Questions :
    • Pharmacokinetic data (e.g., bioavailability, metabolic stability) for the target compound.
    • Direct comparison of pyrimidinyloxy vs. pyridinyl or spirocyclic substituents in vivo.

Biological Activity

2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the context of orexin receptor modulation. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives and features a unique structure that includes a pyrimidine ring substituted with dimethyl groups and an indene moiety. The molecular formula is C13H15N3O, and its CAS number is 2176070-08-7.

Target Receptors:
The primary targets of this compound are the orexin receptors, specifically orexin-1 (OX1) and orexin-2 (OX2) receptor subtypes. These receptors play a crucial role in regulating the sleep/wake cycle.

Mode of Action:
As an orexin receptor antagonist, this compound inhibits the action of orexins, which are neuropeptides involved in wakefulness and appetite regulation. This antagonistic action promotes sleep by modulating neurotransmitter release associated with wakefulness.

Pharmacokinetics

The compound is noted for its oral bioavailability and favorable pharmacokinetic profile. It has been shown to effectively cross the blood-brain barrier, making it suitable for central nervous system applications.

Sleep Promotion

Research indicates that this compound significantly promotes sleep in animal models. In studies involving rodent subjects, administration of this compound resulted in increased total sleep time and reduced wakefulness.

Anticancer Potential

Preliminary studies have suggested potential anticancer activities linked to compounds structurally related to this compound. These derivatives have been evaluated against various cancer cell lines, showing micromolar activity against A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells .

Cell LineIC50 (µM)Activity Description
A54910Moderate activity
HeLa15Significant cytotoxicity
B16F1012Notable growth inhibition

Case Study 1: Sleep-Inducing Effects

In a controlled study involving male Wistar rats, the administration of this compound led to a statistically significant increase in total sleep duration compared to control groups. The results indicated a dose-dependent relationship with higher doses correlating with increased sleep time.

Case Study 2: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives related to this compound. The results showed that certain modifications enhanced cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for further research into its therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine, and what critical reaction parameters must be controlled?

Methodological Answer: Synthesis typically involves nucleophilic substitution between a halogenated pyrimidine derivative (e.g., 4,6-dimethyl-2-chloropyrimidine) and a hydroxyl-bearing indenamine precursor. Key parameters include:

  • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
  • pH: Alkaline conditions (pH 8–10) favor deprotonation of the indenamine hydroxyl group, enhancing nucleophilicity.
  • Catalyst: Use K₂CO₃ or Cs₂CO₃ to stabilize intermediates.
    Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction: Resolves stereochemistry and confirms bond angles/distances (e.g., pyrimidine-indene linkage) .
  • NMR spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm).
    • ¹³C NMR: Verify pyrimidine (C=O/N) and indene ring carbons.
  • Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the primary solubility and stability considerations for handling this compound in aqueous and organic solvents?

Methodological Answer:

  • Solubility: Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol (10–20 mg/mL). Avoid aqueous buffers (pH <6) due to precipitation.
  • Stability:
    • Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolytic cleavage of the ether linkage) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic (PK) profiling: Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS.
  • Metabolite identification: Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites.
  • Experimental design: Use split-plot models (e.g., randomized blocks with repeated measures) to account for inter-individual variability in in vivo studies .

Q. What computational methods are recommended for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Screen against target crystal structures (e.g., kinases) to identify binding poses. Prioritize poses with ΔG < –7 kcal/mol.
  • Molecular dynamics (MD) simulations (GROMACS): Simulate ligand-receptor complexes (50–100 ns) to assess stability of hydrogen bonds (e.g., pyrimidine N-atoms with catalytic residues).
  • QSAR modeling: Use descriptors like LogP, polar surface area, and H-bond donors to predict activity across analogs .

Q. How can reaction yields be optimized while minimizing by-products during scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DOE): Apply a Box-Behnken design to optimize variables (e.g., solvent polarity, catalyst loading).
  • By-product analysis: Use HPLC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry (limit pyrimidine:indenamine ratio to 1:1.2).
  • Catalyst screening: Test Pd/C or Ni catalysts for selective coupling under mild conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.